3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 3, methyl substituents at positions 2 and 5, and a morpholine-containing ethylamine side chain at position 6. Its structural features are critical for modulating biological activity, particularly in targeting mycobacterial ATP synthase and other therapeutic pathways . The morpholin-4-yl ethyl group enhances solubility and bioavailability, while the 2-chlorophenyl moiety influences target binding specificity .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)19(15(2)24-26)16-5-3-4-6-17(16)21/h3-6,13,22H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISAJDGDULVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced into the core structure.
Attachment of the morpholin-4-yl ethyl group: This is usually done through a nucleophilic substitution reaction, where the morpholine derivative reacts with an intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 2. Influence of Position 7 Amine Substituents
| Compound | Amine Substituent | Metabolic Stability (t1/2, min) | MIC (µM) |
|---|---|---|---|
| Target compound | Morpholin-4-yl ethyl | >120 | N/A |
| Pyridin-2-ylmethyl analog (Ev3) | Pyridin-2-ylmethyl | 55 | 0.9 |
| Morpholin-4-ylpropyl (Ev6) | Morpholin-4-ylpropyl | 135 | 3.5 |
| N-(2-Methoxyethyl) analog (Ev13) | 2-Methoxyethyl | 90 | 2.1 |
Substituent Effects at Positions 2 and 5
The 2,5-dimethyl configuration in the target compound is contrasted with analogs bearing bulkier groups:
- 5-tert-Butyl analogs (e.g., Ev6): Increased steric bulk at position 5 improves selectivity for mycobacterial ATP synthase (IC50 = 0.3 µM) but reduces aqueous solubility (LogP = 4.2 vs. 3.5 for the target compound) .
- 5-Phenyl analogs (e.g., Ev4, Ev12): Aromatic groups at position 5 enhance potency (MIC = 0.5 µM) but elevate hERG binding risk (IC50 = 8.2 µM) .
Table 3. Role of Positions 2 and 5 Substituents
| Compound | Position 2 | Position 5 | LogP | M. tuberculosis IC50 (µM) |
|---|---|---|---|---|
| Target compound | Methyl | Methyl | 3.5 | N/A |
| 5-tert-Butyl analog (Ev6) | Methyl | tert-Butyl | 4.2 | 0.3 |
| 5-Phenyl analog (Ev12) | H | Phenyl | 4.0 | 0.5 |
Biological Activity
The compound 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor and anticancer agent, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core , which is known for its pharmacological potential.
- Substituents such as 2-chlorophenyl , morpholinyl ethyl , and dimethyl groups , which may influence its biological activity and interaction with target enzymes.
Enzyme Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant enzyme inhibition properties. Specifically, studies have shown that these compounds can inhibit various kinases involved in cellular signaling pathways. The inhibition mechanism often involves binding to the ATP-binding site of the target enzyme.
Table 1: Enzyme Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-... | EGFR | 5.90 | |
| Other Derivative | Cathepsin K | ≥77 |
The compound's ability to inhibit enzymes like EGFR suggests its potential use in cancer therapeutics, particularly in targeting malignancies with dysregulated kinase activity.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. In vitro assays against various cancer cell lines have demonstrated promising results.
Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidines against MDA-MB-231 (human breast cancer) cells, it was found that:
- The synthesized compounds showed varying degrees of growth inhibition.
- Positive controls (YM155 and menadione) were used for comparison.
Table 2: Anticancer Activity Results
| Compound | Cell Line | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 3-(2-chlorophenyl)-... | MDA-MB-231 | 10 | 45 |
| Other Compounds | MDA-MB-231 | 10 | 30 |
This study highlights the compound's potential as an anticancer agent, particularly in breast cancer models.
The biological activity of 3-(2-chlorophenyl)-... is primarily attributed to its interaction with specific enzymes and proteins. Molecular docking studies have elucidated binding affinities and interaction dynamics with target enzymes. These insights are crucial for understanding how structural modifications can enhance or inhibit biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
